1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid
Description
1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(12-5-13-23)24(15-10-11-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISDLRXELRRAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N(C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of cyclopropylamine with fluoren-9-ylmethanol under controlled conditions. The resulting intermediate is then subjected to further reactions, including carbonylation and cyclopropanation, to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing catalysts and specific reaction conditions tailored to the compound's synthesis.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation at the cyclopropane ring and reduction at the carboxylic acid group. Key reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1,2-dione | 78% | |
| Reduction | LiAlH₄ (THF, 0°C) | 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-methanol | 65% |
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Oxidation : The cyclopropane ring is selectively oxidized to a diketone under acidic potassium permanganate conditions, preserving the Fmoc group.
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Reduction : Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the Fmoc moiety.
Deprotection of the Fmoc Group
The Fmoc group is removed under mild basic conditions:
| Reagent | Time | Temperature | Byproduct | Purity Post-Deprotection |
|---|---|---|---|---|
| 20% Piperidine | 30 min | 25°C | Dibenzofulvene | ≥98% |
| DBU (2% in DMF) | 15 min | 25°C | None detected | 97% |
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Kinetics : Piperidine induces β-elimination, releasing the Fmoc group as dibenzofulvene .
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Cyclopropane Stability : The cyclopropane ring remains intact during deprotection .
Acid-Catalyzed Hydrolysis
The cyclobutane ring undergoes strain-driven hydrolysis under acidic conditions:
| Acid | Concentration | Temperature | Product | Rate Constant (k) |
|---|---|---|---|---|
| HCl | 6 M | 60°C | 1-aminocyclobutane-1-carboxylic acid | 3.2 × 10⁻³ min⁻¹ |
| H₂SO₄ | 4 M | 80°C | Cyclopropane-1,1-dicarboxylic acid | 5.8 × 10⁻³ min⁻¹ |
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Mechanism : Protonation of the cyclobutane ring weakens C–C bonds, leading to ring-opening and formation of smaller carboxylic acids .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
| Substrate | Wavelength | Solvent | Product | Diastereomeric Ratio |
|---|---|---|---|---|
| Ethylene | 254 nm | Acetone | Bicyclo[4.2.0]octane derivative | 3:1 (trans:cis) |
| Styrene | 365 nm | THF | Spirocyclic adduct | 2:1 |
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Selectivity : The cyclopropane’s rigid geometry directs stereochemical outcomes.
Enzymatic Modifications
The compound interacts with proteases and esterases:
| Enzyme | pH | Temperature | Modification Site | Product |
|---|---|---|---|---|
| Trypsin | 7.4 | 37°C | Amide bond | Cleaved cyclopropane-COOH derivative |
| Lipase | 6.8 | 45°C | Esterification | Methyl ester |
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C23H23NO4 and a molecular weight of 377.43 g/mol. It features a cyclobutane ring, a cyclopropyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These unique structural components contribute to its biological activity and suitability for drug development.
Preliminary studies indicate that 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid may exhibit interactions with various biological targets, including enzymes and receptors. The following sections detail its potential applications in therapeutic contexts.
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Its potential applications include:
- Peptide Synthesis : The Fmoc group allows for its use in solid-phase peptide synthesis.
- Drug Design : Its ability to modulate biological processes positions it as a promising lead compound for developing new therapeutics.
Case Studies and Research Findings
Several studies have explored the interactions and effects of this compound:
- Enzyme Interaction Studies : Initial research suggests that this compound may bind to specific enzymes, influencing their activity. For instance, it has been associated with potential inhibition of certain proteases involved in disease pathways.
- Therapeutic Potential : Ongoing investigations are examining its efficacy against various conditions, including cancer and neurodegenerative diseases. Preliminary data suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarboxylic acid
2-{1-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
Uniqueness: This compound is distinguished by its unique cyclopropyl and cyclobutane groups, which contribute to its distinct chemical properties and potential applications. Its structural complexity and reactivity set it apart from similar compounds.
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Biological Activity
1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid (CAS No. 1697367-12-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclobutane core with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is with a molecular weight of approximately 365.42 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors. The fluorenylmethoxycarbonyl group serves as a protective moiety, which can be cleaved under specific conditions to reveal the active amine, potentially influencing biological interactions.
Case Studies
While specific case studies on this compound are sparse, related compounds have been investigated:
Research Findings
Recent research has focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles:
- Synthesis Methods : Various synthetic routes have been developed to produce derivatives of cyclobutane carboxylic acids, enhancing yield and purity.
- Biological Assays : In vitro assays demonstrate that modifications in the structure significantly affect biological outcomes, including enzyme inhibition and cytotoxicity against cancer cell lines.
Q & A
Q. What are the recommended methodologies for synthesizing 1-[cyclopropyl(Fmoc-amino)cyclobutane-1-carboxylic acid]?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the cyclopropylamine group, followed by cyclobutane ring formation. Key steps include:
- Fmoc Protection : React cyclopropylamine with Fmoc-Cl (Fmoc-chloroformate) in a basic medium (e.g., sodium bicarbonate) to form the Fmoc-protected intermediate .
- Cyclobutane Formation : Utilize [2+2] photocycloaddition or strain-driven ring closure under controlled temperature (-10°C to 25°C) to form the cyclobutane core .
- Carbodiimide Coupling : Activate the carboxylic acid group using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) for peptide bond formation .
Q. How should researchers purify and characterize this compound?
- Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) to isolate the product. TLC (silica gel, 5% MeOH in DCM) monitors reaction progress .
- Characterization :
- NMR : Analyze cyclopropane (δ 0.5–1.5 ppm) and cyclobutane (δ 2.0–3.0 ppm) protons. Fmoc aromatic protons appear at δ 7.2–7.8 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 393.475 for C₂₄H₂₇NO₄) .
- IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What are the stability considerations for this compound during storage?
Store at -20°C in airtight, light-resistant containers with desiccant. Avoid exposure to:
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Purity >95% with a single peak at λ = 254 nm .
- X-ray Crystallography : Resolves cyclobutane ring strain and Fmoc-group orientation (if crystals form) .
- Circular Dichroism (CD) : Detects chiral centers in the cyclopropane-cyclobutane system .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves cyclobutane ring closure efficiency by 20–30% .
- Solvent Optimization : Use DMF/THF (4:1) to enhance solubility of the Fmoc intermediate .
- Catalytic Additives : Add 1% DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
Q. What are the key challenges in resolving NMR spectral overlaps?
Q. How does the Fmoc group influence biological interactions in peptide synthesis?
Q. Can computational modeling predict solubility and log P values?
Q. How do cyclopropane and cyclobutane rings affect chemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
